Cyclohexylphosphonoylcyclohexane
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Overview
Description
Cyclohexylphosphonoylcyclohexane is an organophosphorus compound characterized by the presence of a cyclohexane ring bonded to a phosphonoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylphosphonoylcyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylphosphonic dichloride with cyclohexanol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylphosphonoylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylphosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonoyl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the cyclohexyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products: The major products formed from these reactions include cyclohexylphosphonic acid, cyclohexylphosphine oxide, and various substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclohexylphosphonoylcyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which cyclohexylphosphonoylcyclohexane exerts its effects involves the interaction of the phosphonoyl group with target molecules. This interaction can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s molecular targets include various enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Cyclohexylphosphonoylcyclohexane can be compared with other organophosphorus compounds such as:
- Cyclohexylphosphonic acid
- Cyclohexylphosphine oxide
- Cyclohexylphosphonates
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
cyclohexylphosphonoylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZHXYGJIFEDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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